N-(1H-indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
Description
Positional Isomerism
- Indole attachment position : The 6-substituted indole configuration is fixed, eliminating positional isomers at positions 4, 5, or 7 of the indole ring.
- Methyl group placement : The 3-methyl substitution on the quinoxalinone prevents isomerism with 1-methyl or 6-methyl analogs.
Tautomerism
Two primary tautomeric equilibria may exist:
Quinoxalinone keto-enol tautomerism
$$
\text{3-Methylquinoxalin-2-one} \rightleftharpoons \text{3-Methyl-2-hydroxyquinoxaline}
$$
The keto form dominates under standard conditions due to aromatic stabilization of the conjugated system.
Indole proton mobility
The indole NH group (pKa ≈ 17) generally remains protonated in neutral solutions, but deprotonation could theoretically create an indolyl anion. This equilibrium is negligible in physiological pH ranges.
Conformational Analysis
The molecule's flexibility arises from:
- Rotation about the acetamide C-N bond (τ₁ ≈ 180°)
- Quinoxalinone-acetamide single bond rotation (τ₂ ≈ 120°)
- Indole-acetamide plane orientation (dihedral angle ≈ 30-60°)
Density functional theory (DFT) calculations predict the lowest energy conformation places the indole and quinoxalinone rings in perpendicular planes to minimize steric clash between the methyl group and indole hydrogen atoms.
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2/c1-12-19(25)23(17-5-3-2-4-15(17)21-12)11-18(24)22-14-7-6-13-8-9-20-16(13)10-14/h2-10,20H,11H2,1H3,(H,22,24) |
InChI Key |
UXAIWIAQYRHASF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a quinoxaline derivative through an amide functional group. This structural combination is significant as both indole and quinoxaline are known for their diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₂ |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 1374532-94-1 |
The biological activity of this compound is primarily attributed to its ability to inhibit various cancer cell lines. The quinoxaline component is particularly noted for its role as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis and cancer progression. The indole part contributes to anti-inflammatory and neuroprotective effects, enhancing the compound's therapeutic potential.
Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of this compound against several human cancer cell lines. For instance, the compound was tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, showing significant inhibitory action.
Case Study: Antiproliferative Screening
In one study, derivatives of quinoxaline were synthesized and screened for their anticancer properties. Out of 25 compounds tested, several exhibited IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells, indicating potent anticancer activity . The mechanisms of action included:
- Tyrosine Kinase Inhibition : Targeting key signaling pathways involved in cancer cell proliferation.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Tubulin Polymerization Inhibition : Disrupting microtubule dynamics essential for cell division.
Comparative Analysis with Similar Compounds
The following table compares this compound with other known anticancer agents that share structural similarities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sorafenib | Contains a quinoxaline scaffold; VEGFR inhibitor | Anticancer |
| Sunitinib | Similar scaffold with modifications; VEGFR inhibitor | Anticancer |
| 3-Methylquinoxalin-2(1H)-one | Quinoxaline derivative; precursor in synthesis | Anticancer |
This comparative analysis indicates that the unique combination of indole and quinoxaline moieties in this compound may provide enhanced therapeutic benefits over single scaffold compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The quinoxaline component of N-(1H-indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has been associated with significant anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The indole part enhances this activity, potentially offering a dual mechanism of action against cancer cells.
Case Study: Inhibition of Cancer Cell Lines
Research indicates that derivatives of quinoxaline can selectively inhibit various cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF-7). For instance, studies have shown that related compounds exhibit potent activity against these cell lines, suggesting that this compound may similarly inhibit proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Applications
The indole moiety in this compound is known for its anti-inflammatory properties. By modulating inflammatory pathways, it may serve as a therapeutic agent for conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases. The combination of indole and quinoxaline could enhance its efficacy compared to traditional anti-inflammatory agents.
Neuroprotective Effects
This compound may also exhibit neuroprotective effects due to the presence of the indole structure, which has been linked to neuroprotection in various studies. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Structure and Mechanism of Action
The compound's unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential. The mechanism of action involves:
| Component | Biological Activity |
|---|---|
| Indole | Anti-inflammatory, neuroprotective |
| Quinoxaline | Anticancer (VEGFR inhibition) |
This dual-action approach may lead to more effective treatment strategies compared to single-target drugs.
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in several reaction types due to its functional groups:
Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions, breaking the amide bond to form a carboxylic acid and amine. This reaction is critical for studying metabolic degradation pathways.
Nucleophilic Substitution
The quinoxaline moiety’s electrophilic position (adjacent to the ketone group) reacts with nucleophiles, such as amines, to form substituted derivatives. This reaction is central to the compound’s synthesis and potential bioactivity .
Keto-Enol Tautomerism
The quinoxaline ketone group may exhibit keto-enol tautomerism, influencing reactivity and molecular interactions. This property is relevant for understanding its stability and biological target binding.
| Reaction Type | Functional Group Involved | Conditions | Outcome |
|---|---|---|---|
| Hydrolysis | Acetamide | Acidic/basic conditions | Formation of carboxylic acid + amine |
| Nucleophilic substitution | Quinoxaline ketone | Phase-transfer catalysts | Substituted quinoxaline derivatives |
| Keto-enol tautomerism | Quinoxaline ketone | Variable pH/temperature | Equilibrium between keto/enol forms |
Structural Reactivity
The compound’s dual heterocyclic structure (indole + quinoxaline) enhances its reactivity:
-
Indole moiety :
-
Quinoxaline moiety :
Reaction Monitoring and Characterization
Key techniques for analyzing reaction progress and product integrity include:
-
Nuclear Magnetic Resonance (NMR) :
-
Confirms structural features like the amide bond and quinoxaline ketone.
-
-
Infrared Spectroscopy (IR) :
-
Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the amide).
-
-
Mass Spectrometry :
-
Verifies molecular weight (332.4 g/mol for the target compound).
-
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler analogues due to its dual heterocyclic system:
| Compound | Key Structural Features | Reactivity |
|---|---|---|
| 3-Methylquinoxalin-2(1H)-one | Quinoxaline without indole | Limited nucleophilic substitution |
| N-(4-methylphenyl)acetamide | Simple acetamide, no heterocycles | Slow hydrolysis, no π–π interactions |
| Indole-3-acetic acid | Indole without quinoxaline | Weak enzyme inhibition |
The combination of indole and quinoxaline in the target compound enhances both reactivity and biological activity compared to analogues.
Comparison with Similar Compounds
Structural Analogues with Antimicrobial Activity
Several derivatives sharing the 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide core have been synthesized and tested for antimicrobial activity. Key findings include:
Table 1: Antimicrobial Activity of Quinoxaline-Acetamide Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, CF₃) enhance antimicrobial potency, likely due to improved membrane penetration or target binding .
- Chlorinated substituents (e.g., 5l) reduce efficacy, possibly due to steric hindrance or reduced solubility .
- The thiazolidinone/azetidinone rings in analogs (e.g., 5a-l) contribute to activity but require optimal substitution for potency .
Indole-Modified Derivatives with Anticancer Activity
The indole moiety’s position and substitution significantly influence anticancer activity:
Table 2: Anticancer Activity of Indole-Containing Analogs
Key Observations :
- Indole-3-yl derivatives (e.g., 5r) exhibit potent apoptosis induction via caspase-8 activation, suggesting the indole position (3 vs. 6) may dictate target specificity .
- Adamantane-modified indoles demonstrate enhanced cytotoxicity, likely due to improved lipophilicity and target engagement .
Heterocyclic Variants with Diverse Bioactivities
Key Observations :
- Quinoxaline derivatives (e.g., MQOAHM) are being explored for antiviral applications, leveraging the ring’s ability to interact with viral proteases .
- Pyridazinone analogs (e.g., CAS 1209323-62-5) may retain antimicrobial or anticancer properties but require empirical validation .
Q & A
Q. What are the recommended synthetic routes for preparing N-(1H-indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 3-methyl-2-oxoquinoxaline derivatives with halogenated acetamide intermediates under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂). For example, acetylation of intermediates using acetyl chloride in dichloromethane, followed by purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH), yields the target compound in ~58% efficiency . Optimization includes controlling stoichiometry, reaction time (e.g., overnight stirring for complete conversion), and temperature (room temperature to 35°C).
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | CH₂Cl₂ or DMF | |
| Base | Na₂CO₃ | |
| Reaction Time | 8–24 hours | |
| Purification | Silica gel chromatography |
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Look for diagnostic peaks such as indole NH (~δ 7.69 ppm), quinoxaline carbonyl (δ ~168–170 ppm), and methyl groups (δ 1.21–1.50 ppm) .
- Mass Spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., m/z 347 [M+H]⁺) .
- FT-IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .
- HPLC : Assess purity (>95%) with a C18 column and MeOH/H₂O mobile phase.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Modify substituents on the indole (C6 position) and quinoxaline (C3 methyl) moieties to modulate electronic and steric effects. For example:
- Indole modifications : Introducing electron-withdrawing groups (e.g., Cl, Br) at C6 enhances antimicrobial activity by improving membrane permeability .
- Quinoxaline modifications : Replacing the 3-methyl group with bulkier alkyl chains (e.g., isopropyl) may alter binding affinity to enzyme targets like histone deacetylases .
Table 2: SAR Trends
| Modification Site | Functional Group | Observed Effect | Reference |
|---|---|---|---|
| Indole C6 | -Br | ↑ Anticancer activity | |
| Quinoxaline C3 | -CH(CH₃)₂ | Improved HDAC inhibition |
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HDACs or GABA receptors. Validate docking poses with crystallographic data from similar acetamide derivatives .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and stability .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.6), topological polar surface area (~87.5 Ų), and blood-brain barrier permeability, which correlate with anticonvulsant potential .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity) or impurities. To address this:
Reproduce assays : Use standardized protocols (e.g., MTT for cytotoxicity, maximal electroshock for anticonvulsant tests) .
Validate compound stability : Perform HPLC and LC-MS before bioassays to rule out degradation.
Cross-reference SAR : Compare substituent effects with structurally validated analogs (e.g., N-(4-chlorophenyl) derivatives) .
Q. What experimental and theoretical approaches are used to analyze spectroscopic data discrepancies?
- Methodological Answer :
- Vibrational Spectroscopy : Compare experimental FT-IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-311++G(d,p) basis set) to identify anomalies in carbonyl or NH stretching .
- NMR Shift Calculations : Use Gaussian or ORCA to simulate ¹H/¹³C chemical shifts and validate assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
